An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details the strategic approach, experimental protocols, and quantitative data for the synthesis, tailored for an audience in chemical research and drug development.
Introduction
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as 5-bromo-7-azaindole-2-carboxylic acid, is a key building block in the synthesis of various biologically active molecules. Its rigid bicyclic core, featuring both a pyridine and a pyrrole ring, provides a valuable scaffold for the development of kinase inhibitors and other therapeutic agents. The presence of the bromine atom at the 5-position and the carboxylic acid at the 2-position offers versatile handles for further chemical modifications and structure-activity relationship (SAR) studies.
This guide outlines a robust, multi-step synthesis beginning with the construction of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core, followed by the selective functionalization at the C2 position to introduce the carboxylic acid moiety.
Overall Synthesis Strategy
The proposed synthesis pathway is a three-step process commencing with the formation of the key intermediate, 5-bromo-1H-pyrrolo[2,3-b]pyridine. This is followed by a Vilsmeier-Haack formylation to introduce a formyl group at the C2 position of the pyrrole ring. The final step involves the oxidation of this aldehyde to the desired carboxylic acid.
Caption: Overall synthetic workflow for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Experimental Protocols
Step 1 & 2: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)
There are multiple reported routes to synthesize the 5-bromo-7-azaindole core. A common and effective method starts from 2-amino-3-methyl-5-bromopyridine.[1]
Reaction Scheme:
Experimental Protocol (adapted from[1]):
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Oxidation: In a suitable reaction vessel, 2-amino-3-methyl-5-bromopyridine (1 equivalent) is dissolved in concentrated sulfuric acid at a temperature maintained below 5°C using an ice-water bath.
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A pre-cooled solution of Caro's acid (peroxymonosulfuric acid), prepared by carefully mixing hydrogen peroxide and concentrated sulfuric acid, is added dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
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After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature overnight.
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The reaction mixture is then carefully poured into a mixture of ice and water. The pH is adjusted to be alkaline using a sodium hydroxide solution, which leads to the precipitation of a solid.
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The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-nitro-3-methyl-5-bromopyridine.
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Cyclization: The resulting 2-nitro-3-methyl-5-bromopyridine is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form an enamine intermediate.
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This intermediate is subsequently subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate to afford the final product, 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Purity | Reference |
| 2-Amino-3-methyl-5-bromopyridine | 2-Nitro-3-methyl-5-bromopyridine | Caro's acid | 78% | 98.3% | [1] |
| 2-Nitro-3-methyl-5-bromopyridine | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | DMF-DMA, Pyrrolidine, Raney Ni/Hydrazine hydrate | - | - | [1] |
Note: Specific yield for the cyclization step is not provided in the cited patent.
Step 3: Vilsmeier-Haack Formylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[2][3]
Reaction Scheme:
Experimental Protocol (General Procedure adapted from[4]):
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Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), anhydrous N,N-dimethylformamide (DMF) is placed and cooled to 0-5°C in an ice bath.
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Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes at 0-5°C to ensure complete formation of the Vilsmeier reagent.
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Formylation: In a separate flask, 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) is dissolved in anhydrous DMF. This solution is then slowly added to the prepared Vilsmeier reagent at 0-5°C.
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After the addition, the reaction mixture is allowed to stir at room temperature for 1-2 hours and then heated to 85-95°C for 5-8 hours.
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Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then neutralized with a saturated sodium carbonate or sodium acetate solution to precipitate the product.
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The crude product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
Quantitative Data (Expected):
| Starting Material | Product | Reagents | Expected Yield | Reference (General Protocol) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | POCl₃, DMF | Good to high | [4] |
Step 4: Oxidation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
The oxidation of the aldehyde to a carboxylic acid is the final step. A mild and selective oxidizing agent such as sodium chlorite is often employed for this transformation on heterocyclic aldehydes.[5][6]
Reaction Scheme:
Experimental Protocol (General Procedure adapted from[5][7]):
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In a reaction flask, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (1 equivalent) is dissolved in a mixture of tert-butanol and 2-methyl-2-butene.
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An aqueous solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) is prepared.
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The aqueous solution of the oxidizing agents is added to the solution of the aldehyde at room temperature. 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct.
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The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up: The reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to afford the final product, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Quantitative Data (Expected):
| Starting Material | Product | Reagents | Expected Yield | Reference (General Protocol) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH | High | [5][7] |
Mandatory Visualizations
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis from starting material to final product.
Conclusion
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be reliably achieved through a well-established synthetic sequence. The construction of the 5-bromo-7-azaindole core followed by a regioselective Vilsmeier-Haack formylation and subsequent oxidation provides a clear and adaptable route to this valuable building block. The experimental protocols provided in this guide, based on established literature procedures for similar substrates, offer a solid foundation for researchers to produce this compound for applications in drug discovery and development. Careful optimization of reaction conditions for each step will be crucial for maximizing yields and purity on a larger scale.
References
- 1. Sodium hypochlorite as a selective oxidant for organic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. CN105461718A - Synthesis process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. scribd.com [scribd.com]
